molecular formula C8H5IO4 B1295869 3-Iodophthalic acid CAS No. 6937-34-4

3-Iodophthalic acid

Cat. No. B1295869
Key on ui cas rn: 6937-34-4
M. Wt: 292.03 g/mol
InChI Key: HNPVERUJGFNNRV-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

3-Iodophthalic acid (4.00 g, 13.7 mmol) was dissolved in anhydrous acetic acid, and the solution was stirred at 145° C. for 1 hour. The solvent of the reaction mixture was evaporated under reduced pressure and the residue was purified by slurry using diisopropylether to obtain 3-iodophthalic acid anhydride (3.6 g, yield 96%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:11]([OH:13])=[O:12]>C(O)(=O)C>[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:5]([O:13][C:11](=[O:12])[C:3]=12)=[O:7]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
IC1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 145° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent of the reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by slurry

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C2C(C(=O)OC2=O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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